An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxycelecoxib Glucuronide
An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxycelecoxib Glucuronide
This guide provides a comprehensive overview of the synthesis and characterization of hydroxycelecoxib glucuronide, a principal metabolite of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying metabolic pathways, detailed synthetic protocols, and rigorous analytical characterization required for producing and validating this important compound for use as an analytical standard in pharmacokinetic and drug metabolism studies.
Introduction: The Metabolic Fate of Celecoxib
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Upon oral administration, celecoxib is extensively metabolized in the liver before excretion.[1][3][4] Understanding its metabolic pathway is critical for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety.
The primary metabolic transformation of celecoxib begins with the oxidation of its p-tolyl methyl group to form hydroxycelecoxib.[1][3][5] This initial Phase I reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][3][4][6] The resulting primary alcohol, hydroxycelecoxib, is an intermediate metabolite that is further oxidized by cytosolic alcohol dehydrogenases to carboxycelecoxib.[1][3][4] Subsequently, both hydroxycelecoxib and carboxycelecoxib can undergo Phase II conjugation with glucuronic acid, a process known as glucuronidation.[1][5] This guide focuses specifically on hydroxycelecoxib glucuronide.
Glucuronidation is a major pathway for the detoxification and elimination of xenobiotics.[7][8] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the high-energy co-substrate UDP-glucuronic acid (UDPGA) to the drug molecule.[7][8] This conjugation dramatically increases the hydrophilicity of the metabolite, facilitating its excretion in urine and bile.[7] The resulting hydroxycelecoxib glucuronide, along with other metabolites, is considered pharmacologically inactive.[1][3][4]
The synthesis of this metabolite is essential for its use as a reference standard in various analytical and bioanalytical methods, enabling accurate quantification in biological matrices and supporting pharmacokinetic studies.[9][10][11]
Metabolic Pathway of Celecoxib
The biotransformation of celecoxib is a multi-step process involving both Phase I and Phase II enzymes. The pathway leading to the formation of hydroxycelecoxib glucuronide is a critical branch of this metabolic cascade.
Caption: Metabolic pathway of Celecoxib.
The initial and rate-limiting step is the hydroxylation of the tolyl methyl group of celecoxib, primarily mediated by CYP2C9.[1][3] The genetic polymorphism of CYP2C9 can significantly impact celecoxib's pharmacokinetics, leading to variations in drug exposure among individuals.[3][12] The resulting hydroxycelecoxib is then a substrate for both further oxidation and direct glucuronidation. The conjugation with glucuronic acid at the newly formed hydroxyl group is carried out by various UGT enzymes, leading to the formation of hydroxycelecoxib O-glucuronide.[13]
Synthesis of Hydroxycelecoxib Glucuronide
The synthesis of drug metabolites like hydroxycelecoxib glucuronide can be approached through two primary strategies: enzymatic (biocatalytic) synthesis and total chemical synthesis. Each method offers distinct advantages and challenges.
Enzymatic Synthesis (Biocatalysis)
Enzymatic synthesis leverages the high specificity of UGT enzymes to catalyze the glucuronidation reaction in a controlled in vitro setting. This approach often provides excellent regio- and stereoselectivity, mimicking the biological process.
Rationale: This method is preferred for its biomimetic nature, often yielding the correct isomer with high fidelity. It avoids the use of harsh reagents and complex protection/deprotection steps associated with chemical synthesis. The choice of enzyme source, such as human liver microsomes (HLM) or recombinant UGT enzymes, is critical for success.[14]
Caption: Workflow for enzymatic synthesis.
Experimental Protocol: Enzymatic Synthesis
-
Preparation of Reagents:
-
Prepare a stock solution of hydroxycelecoxib (substrate) in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of uridine 5'-diphosphoglucuronic acid (UDPGA, co-substrate) in water or buffer.
-
Thaw human liver microsomes or recombinant UGT enzymes on ice. Prepare a suspension in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, a pore-forming agent like alamethicin (if using microsomes to ensure UDPGA access to the enzyme), and the enzyme source. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the hydroxycelecoxib stock solution and the UDPGA stock solution. The final concentration of the organic solvent should typically be kept low (<1-2%) to avoid enzyme denaturation.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), with gentle agitation.
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This precipitates the proteins.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube. Evaporate the solvent under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
-
Purification:
-
Reconstitute the dried residue in a small volume of the initial mobile phase for HPLC.
-
Purify the hydroxycelecoxib glucuronide using preparative reverse-phase high-performance liquid chromatography (prep-HPLC).
-
Chemical Synthesis
Chemical synthesis provides a scalable alternative to enzymatic methods, though it often requires a multi-step approach involving protection of reactive functional groups.[9] The key transformation is the glycosylation of the hydroxyl group of hydroxycelecoxib with a protected glucuronic acid donor.
Rationale: The Koenigs-Knorr reaction or Schmidt trichloroacetimidate method are classic and effective choices for forming the O-glycosidic bond.[15][16] The hydroxyl and carboxylic acid groups on the glucuronic acid donor must be protected (e.g., as acetates and a methyl ester, respectively) to prevent side reactions. The final step involves global deprotection under basic conditions to yield the target glucuronide.
Proposed Synthetic Scheme (Illustrative):
-
Protection of Glucuronic Acid: Start with commercially available glucuronic acid. Protect the hydroxyl groups as acetates and the carboxylic acid as a methyl ester to form methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate.
-
Activation of the Anomeric Position: Convert the protected glucuronate into a suitable glycosyl donor, such as a glycosyl bromide or a trichloroacetimidate.
-
Glycosylation: React the glycosyl donor with hydroxycelecoxib in the presence of a promoter (e.g., silver salts for a bromide donor, or a Lewis acid like BF₃·OEt₂ for an imidate donor).[15] This step forms the protected glucuronide conjugate.
-
Deprotection: Remove the acetate and methyl ester protecting groups via saponification (e.g., using sodium hydroxide or lithium hydroxide in a methanol/water mixture) to yield the final product, hydroxycelecoxib glucuronide.
Experimental Protocol: Chemical Synthesis (Deprotection Step)
-
Saponification:
-
Dissolve the fully protected hydroxycelecoxib glucuronide intermediate in a mixture of methanol and water.
-
Cool the solution in an ice bath (0°C).
-
Add a solution of lithium hydroxide (or sodium hydroxide) dropwise while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until all starting material is consumed.
-
-
Neutralization and Purification:
-
Carefully neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by dropwise addition of dilute acid (e.g., HCl) to pH ~6-7.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC as described for the enzymatic synthesis.
-
Purification and Isolation
Regardless of the synthetic route, purification is paramount. Preparative reverse-phase HPLC is the method of choice for isolating the highly polar glucuronide from the reaction mixture.
| Parameter | Condition | Rationale |
| Column | C18, 5-10 µm particle size | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification improves peak shape and suppresses ionization of the carboxylate. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Organic solvent to elute the compound. |
| Elution | Gradient | A gradient from low to high organic content is used to separate unreacted starting materials, the product, and other byproducts. |
| Detection | UV (e.g., at 254 nm) | The aromatic rings in the celecoxib moiety allow for strong UV absorbance. |
| Fraction Collection | Collect peaks corresponding to the target mass. | Fractions are analyzed by LC-MS to confirm the presence of the desired product before pooling. |
Structural Characterization
Unambiguous structural confirmation is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Chromatographic analysis is used to determine purity.
Mass Spectrometry (MS)
LC-MS/MS is a powerful tool for confirming the identity of the synthesized product. In negative ion mode, the glucuronide will readily deprotonate.
-
Expected Parent Ion [M-H]⁻: The molecular weight of hydroxycelecoxib is 397.35 g/mol and the mass of the glucuronic acid moiety added (and water lost) is 176.03 Da. Therefore, the expected [M-H]⁻ ion for hydroxycelecoxib glucuronide is m/z 572.1.[17]
-
Expected Fragmentation: Collision-induced dissociation (CID) of the parent ion (m/z 572.1) is expected to yield a characteristic neutral loss of 176 Da (dehydroglucuronic acid), resulting in a fragment ion corresponding to the deprotonated hydroxycelecoxib aglycone at m/z 396.1.[18] Another characteristic fragment can be the precursor ion of m/z 69, corresponding to the CF₃ group.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural proof, confirming the site of glucuronidation and the stereochemistry of the glycosidic bond.
-
¹H NMR: Key diagnostic signals include the anomeric proton (H-1') of the glucuronic acid moiety, which typically appears as a doublet between δ 4.5-5.5 ppm. The coupling constant (³JH1',H2') of ~7-8 Hz is characteristic of a β-anomeric configuration, which is the form produced biologically. The remaining sugar protons will appear between δ 3.0-4.0 ppm. Shifts in the aromatic protons of the hydroxycelecoxib moiety adjacent to the site of glycosylation can also be observed compared to the parent aglycone.
-
¹³C NMR: The anomeric carbon (C-1') signal around δ 100-105 ppm is a key indicator. The presence of the carboxyl carbon (C-6') signal around δ 170-175 ppm confirms the glucuronic acid structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity between the glucuronic acid and the hydroxycelecoxib aglycone. An HMBC correlation between the anomeric proton (H-1') and the carbon of the aglycone to which it is attached provides unequivocal proof of the glycosylation site.[19][20]
Chromatographic Purity Analysis
The purity of the final compound should be assessed using an analytical HPLC method.
| Parameter | Typical Condition |
| Column | Analytical C18 (e.g., 2.1 or 4.6 mm ID, <5 µm particles) |
| Mobile Phase | Gradient of acidified water and acetonitrile/methanol |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry |
| Purity Assessment | Purity is calculated based on the peak area percentage of the main peak relative to the total area of all observed peaks. A purity of >95% is typically required for a reference standard. |
A validated HPLC method for celecoxib and its metabolites is essential for such analysis.[21][22]
Conclusion
The successful synthesis and rigorous characterization of hydroxycelecoxib glucuronide are vital for advancing drug development and pharmacokinetic research related to celecoxib. This guide outlines both enzymatic and chemical strategies, providing the foundational knowledge for researchers to produce this critical metabolite. The detailed protocols for synthesis, purification, and characterization—spanning from HPLC to advanced NMR techniques—establish a self-validating workflow. By adhering to these principles of scientific integrity, researchers can confidently generate high-purity hydroxycelecoxib glucuronide, an indispensable tool for accurate bioanalysis and a deeper understanding of drug metabolism.
References
-
Gong, L., Thorn, C. F., Bertagnolli, M. M., Grosser, T., Altman, R. B., & Klein, T. E. (n.d.). Celecoxib Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
-
Gong, L., Thorn, C. F., Bertagnolli, M. M., Grosser, T., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. Available at: [Link]
-
Paulson, S. K., Zhang, J. Y., Breau, A. P., Fung, E. Y., Vage, C., & Racz, W. J. (2001). Metabolism and excretion of [14C]celecoxib in healthy male volunteers. Drug metabolism and disposition: the biological fate of chemicals, 29(4 Pt 1), 478–484. Available at: [Link]
-
PharmGKB. (n.d.). celecoxib. ClinPGx. Available at: [Link]
-
Murphy, R. A., Mourtzakis, M., Chu, Q. S. C., Baracos, V. E., & Reiman, T. (2011). Nutritional intervention with fish oil provides a benefit over standard of care for weight and skeletal muscle mass in patients with nonsmall cell lung cancer receiving chemotherapy. Cancer, 117(8), 1775-1782. Figure: Celecoxib metabolism and activity. ResearchGate. Available at: [Link]
-
Li, C., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275–6284. Available at: [Link]
-
PubChem. (n.d.). Glucuronidation. National Center for Biotechnology Information. Available at: [Link]
-
Sancéau, J. Y., Bélanger, P., Maltais, R., & Poirier, D. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 838–845. Available at: [Link]
-
Bentham Science Publishers. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 838-845. Available at: [Link]
-
Stachulski, A. V., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability. RSC Advances, 13(50), 35069–35076. Available at: [Link]
-
PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Available at: [Link]
-
Arewång, C. J., Lahmann, M., Oscarson, S., & Tidén, A. K. (2007). Synthesis of urine drug metabolites: glucuronic acid glycosides of phenol intermediates. Carbohydrate research, 342(7), 970–974. Available at: [Link]
-
Basavaraju, M., & Liu, K. (2017). Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas?. Oncotarget, 8(2), 3816–3827. Available at: [Link]
-
Srisailam, K., & Veeresham, C. (2009). Biotransformation of Celecoxib Using Microbial Cultures. Applied Biochemistry and Biotechnology, 160(6), 1739-1750. ResearchGate. Available at: [Link]
-
Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & therapeutics, 106(1), 97–132. Available at: [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics - Components. Available at: [Link]
-
Scribd. (n.d.). Celecoxib Metabolites in Plasma Analysis. Available at: [Link]
-
Plaza, M., et al. (2010). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 15(12), 8720–8765. Available at: [Link]
-
Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2006). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(10), 845-847. Available at: [Link]
-
Kovačič, B., Musil, S., & Brinovec, T. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules (Basel, Switzerland), 25(4), 849. Available at: [Link]
-
JETIR. (2023). ADVANCES IN ANALYTICAL AND BIOANALYTICAL METHODS FOR CELECOXIB DETERMINATION: A REVIEW. JETIR, 10(7). Available at: [Link]
-
Sebaiy, M. M., & El-Kholy, A. E. (2021). Pharmacological and Analytical Profile of Celecoxib. Scientific Literature, 3(3). Available at: [Link]
-
Veprikova, Z., et al. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 11(8), 433. Available at: [Link]
-
Obach, R. S., et al. (2024). Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib. Drug Metabolism and Disposition, 52(5), 335-343. Available at: [Link]
-
Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Available at: [Link]
-
Krumpoch, M., & Kovaříková, P. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. Available at: [Link]
-
Janezic, M., & Arsov, Z. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Available at: [Link]
-
Wang, X., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of pharmaceutical and biomedical analysis, 159, 393–400. Available at: [Link]
-
Paulson, S. K., et al. (2000). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. Drug metabolism and disposition: the biological fate of chemicals, 28(3), 308–314. Available at: [Link]
-
Wietz, A. W., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules, 29(22), 4981. Available at: [Link]
-
Nicholls, A. W., et al. (1998). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Analytical chemistry, 70(19), 4048–4056. Available at: [Link]
-
Zhang, J. Y., et al. (2000). Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry: JMS, 35(11), 1259–1270. Available at: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Synthesis of urine drug metabolites: glucuronic acid glycosides of phenol intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. jetir.org [jetir.org]
- 12. ClinPGx [clinpgx.org]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
